molecular formula C11H8N4O2 B14591245 5,8-Quinolinedione, 7-azido-2,6-dimethyl- CAS No. 61324-53-6

5,8-Quinolinedione, 7-azido-2,6-dimethyl-

Cat. No.: B14591245
CAS No.: 61324-53-6
M. Wt: 228.21 g/mol
InChI Key: RZBRQPJRACSISL-UHFFFAOYSA-N
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Description

5,8-Quinolinedione, 7-azido-2,6-dimethyl- is a synthetic organic compound belonging to the quinolinedione family. Quinolinediones are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The azido group at the 7-position and the methyl groups at the 2 and 6 positions make this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dimethylquinoline with a suitable azidation reagent, such as sodium azide, under specific reaction conditions . The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5,8-Quinolinedione, 7-azido-2,6-dimethyl-.

Chemical Reactions Analysis

Types of Reactions

5,8-Quinolinedione, 7-azido-2,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the azido group under mild conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities.

Scientific Research Applications

5,8-Quinolinedione, 7-azido-2,6-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Quinolinedione, 7-azido-2,6-dimethyl- involves its interaction with cellular targets, such as enzymes and DNA. The azido group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzymatic activity and disruption of cellular processes . The quinolinedione moiety can also generate reactive oxygen species (ROS), contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Quinolinedione, 7-azido-2,6-dimethyl- is unique due to the presence of the azido group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.

Properties

CAS No.

61324-53-6

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

7-azido-2,6-dimethylquinoline-5,8-dione

InChI

InChI=1S/C11H8N4O2/c1-5-3-4-7-9(13-5)11(17)8(14-15-12)6(2)10(7)16/h3-4H,1-2H3

InChI Key

RZBRQPJRACSISL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)N=[N+]=[N-])C

Origin of Product

United States

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